molecular formula C22H20N4O4S2 B2526043 1-(3-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 872595-35-2

1-(3-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No. B2526043
CAS RN: 872595-35-2
M. Wt: 468.55
InChI Key: HYZZNZKCWWLAIV-UHFFFAOYSA-N
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Description

The compound "1-(3-methoxyphenyl)-5-oxo-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex molecules often involves the formation of rings and the introduction of various functional groups. Paper discusses the use of a chiral auxiliary for asymmetric acylation, which could be a relevant technique for introducing carboxamide groups with stereochemical control. Similarly, paper describes the synthesis of thiazolidine derivatives, which share a resemblance to the thiadiazol moiety present in the target compound. These methods could potentially be adapted for the synthesis of the thiadiazol ring system in the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and NMR spectroscopy. Paper provides an example of how the crystal structure and conformation of a solvated pyrrolidine carboxamide can be determined. This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets. Paper also uses NMR spectroscopy to investigate the stereochemistry of thiazolidine derivatives, which could be relevant for determining the configuration of stereocenters in the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. Paper examines the kinetics and mechanism of a ring transformation reaction involving a pyrrolidinone derivative, which could provide insights into how the pyrrolidine ring in the target compound might undergo transformations under different conditions. Understanding these reaction mechanisms is essential for predicting the behavior of the compound during synthesis and its potential metabolism in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. Paper discusses the synthesis and characterization of a pyrazole derivative, including its thermal stability and intermolecular interactions. These properties are important for assessing the compound's suitability for various applications, such as pharmaceuticals or materials science. The methods used in this paper, such as thermal analysis and Hirshfeld surface analysis, could be applied to the target compound to determine its stability and potential interactions with other molecules.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have synthesized and evaluated the biological activities of compounds with structural elements similar to the queried compound. For instance, compounds have been synthesized for their potential as anti-inflammatory and analgesic agents, demonstrating inhibitory activity on COX-2 selectivity and showing analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that derivatives of pyrrolidine carboxamides, similar to the compound , could have applications in the development of new therapeutic agents targeting inflammation and pain.

Corrosion Inhibition

Research into thiazole-based pyridine derivatives, which share functional group similarities with the queried compound, has shown potential in corrosion inhibition. These studies have explored the effectiveness of these compounds in protecting mild steel in acidic environments, indicating potential applications in material science and engineering (Chaitra, Mohana, & Tandon, 2016).

Antimicrobial and Anticancer Properties

Compounds featuring thiosemicarbazide and thiadiazole structures have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives have shown activity against various microbes and have been active in anticancer assays (Hirpara, Parikh, Merja, & Parekh, 2003). This suggests the potential for compounds with similar structures to be explored for their applications in treating infections and cancer.

Synthesis and Characterization

The synthesis and characterization of new compounds with potential pharmacological activities, such as 1H-1-pyrrolylcarboxamides, have been reported. These studies offer insights into the methods of synthesizing compounds with intricate structures and evaluating their potential therapeutic benefits (Bijev, Prodanova, & Nankov, 2003).

properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-30-17-9-5-8-16(11-17)26-12-15(10-19(26)28)20(29)23-21-24-25-22(32-21)31-13-18(27)14-6-3-2-4-7-14/h2-9,11,15H,10,12-13H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZZNZKCWWLAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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